Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate
Overview
Description
Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate is a chemical compound with the molecular formula C9H15NO2. It is also known by other names such as Homoarecoline and Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-, ethyl ester . This compound is a derivative of pyridine and is characterized by its tetrahydropyridine ring structure.
Mechanism of Action
Target of Action
It’s structurally similar to mptp, a known dopaminergic neurotoxin
Mode of Action
If it acts similarly to MPTP, it might be metabolized into a toxic compound that causes free radical production and leads to oxidative stress .
Biochemical Pathways
If it behaves like MPTP, it might cause inflammation, excitotoxicity, mitochondrial apoptosis, and formation of inclusion bodies .
Result of Action
If it acts like MPTP, it might lead to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase B (MAOB), an enzyme that catalyzes the oxidation of monoamines. This interaction leads to the formation of reactive intermediates that can influence various biochemical pathways . Additionally, Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can interact with nicotinic acid receptors, influencing cellular signaling and metabolic processes .
Cellular Effects
Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect dopaminergic neurons, leading to changes in neurotransmitter levels and neuronal activity . This compound can also induce oxidative stress in cells, impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, its interaction with monoamine oxidase B (MAOB) leads to the inhibition of this enzyme, resulting in altered levels of monoamines in the brain . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic and toxicological properties.
Dosage Effects in Animal Models
The effects of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, potentially due to its interaction with monoamine oxidase B (MAOB) and other enzymes . At high doses, this compound can induce toxic effects, including oxidative stress and neuronal damage . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase B (MAOB) and cytochrome P450 enzymes . These metabolic processes lead to the formation of reactive intermediates that can influence various biochemical pathways. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier and accumulate in the brain, where it interacts with neuronal cells . This compound can also be transported to other tissues, influencing their function and activity . Understanding its transport and distribution is essential for determining its therapeutic potential and safety.
Preparation Methods
The synthesis of Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate can be compared with other similar compounds such as:
Arecaidine ethyl ester: Similar in structure but with different pharmacological properties.
Nicotinic acid derivatives: Share the pyridine ring but differ in their ester groups and biological activities.
Tetrahydropyridine derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties
Properties
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h5H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNARQANIGOBIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182404 | |
Record name | Arecaidine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28125-84-0 | |
Record name | Ethyl 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28125-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecaidine ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecaidine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homoarecoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038321 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.